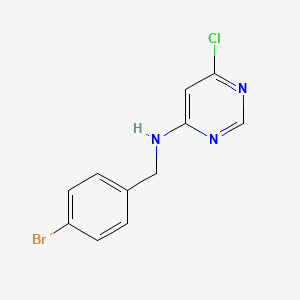

N-(4-bromobenzyl)-6-chloropyrimidin-4-amine

CAS No.:

Cat. No.: VC17848400

Molecular Formula: C11H9BrClN3

Molecular Weight: 298.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrClN3 |

|---|---|

| Molecular Weight | 298.56 g/mol |

| IUPAC Name | N-[(4-bromophenyl)methyl]-6-chloropyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H9BrClN3/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H,14,15,16) |

| Standard InChI Key | JDIMPHQLEIAGSM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(4-Bromobenzyl)-6-chloropyrimidin-4-amine (IUPAC name: N-[(4-bromophenyl)methyl]-6-chloropyrimidin-4-amine) features a pyrimidine ring substituted at the 4-position with a chlorinated nitrogen and a 4-bromobenzyl group. The canonical SMILES representation, C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Br, illustrates the connectivity of its aromatic systems. The compound’s exact mass is 297.96 g/mol, with a monoisotopic mass of 295.94 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉BrClN₃ | |

| Molecular Weight | 298.56 g/mol | |

| Topological Polar Surface Area | 37.8 Ų | |

| LogP (Partition Coefficient) | 3.42 | |

| Hydrogen Bond Donors | 1 |

The bromine and chlorine atoms contribute to its electrophilic character, enhancing interactions with hydrophobic binding pockets in biological targets .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate lipophilicity (LogP = 3.42), suggesting balanced membrane permeability and solubility. While experimental solubility data remain limited, analogous chloropyrimidines demonstrate aqueous solubility in the micromolar range, often requiring co-solvents like dimethyl sulfoxide (DMSO) for in vitro assays .

Spectroscopic Characteristics

Though specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the structural similarity to N-butyl-6-chloropyrimidin-4-amine (CAS 26423-00-7) implies diagnostic signals such as:

-

¹H NMR: Aromatic protons at δ 7.2–8.5 ppm for the pyrimidine and bromobenzyl groups .

-

¹³C NMR: Resonances near δ 160 ppm for the pyrimidine C-Cl and C-N moieties .

Synthesis and Manufacturing Considerations

Synthetic Routes

While no direct synthesis protocols for N-(4-bromobenzyl)-6-chloropyrimidin-4-amine are documented in the provided sources, related methodologies offer plausible pathways. For example, US Patent 10,556,871B1 describes the chlorination of pyrimidine intermediates using phosgene and N,N-dimethylaminopyridine (DMAP) in toluene . Adapting this approach, one might:

-

Intermediate Formation: Couple 4-bromobenzylamine with 4,6-dichloropyrimidine via nucleophilic aromatic substitution.

-

Chlorination: Employ POCl₃ or SOCl₂ to introduce the chlorine substituent .

-

Purification: Isolate the product via column chromatography or recrystallization .

Table 2: Comparison with Analogous Syntheses

| Compound | Yield | Key Reagents | Reference |

|---|---|---|---|

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 73.2% | Phosgene, DMAP, toluene | |

| N-Butyl-6-chloropyrimidin-4-amine | 72% | Dimethyl carbonate, sodium methoxide |

Pharmacological Profile and Biological Activities

Receptor Interactions

The bromobenzyl group is hypothesized to enhance binding to G-protein-coupled receptors (GPCRs), particularly endothelin receptors implicated in cardiovascular diseases . Although direct studies are lacking, spiropiperidine derivatives with similar substituents exhibit nanomolar affinity for endothelin receptors (e.g., compound 10 in , IC₅₀ = 12 nM).

Metabolic Stability

Pyrimidine derivatives with halogenated aryl groups often show improved metabolic stability due to reduced cytochrome P450-mediated oxidation . For instance, replacing a benzylamine with a methylamine group increased metabolic half-life from 30 to 107 minutes in rodent microsomes .

Recent Advances and Future Directions

Structural Optimization

Recent work on spiropiperidine derivatives highlights strategies to improve solubility and permeability, such as introducing polar substituents (e.g., hydroxyl groups) or reducing ring size . Applying these to N-(4-bromobenzyl)-6-chloropyrimidin-4-amine could yield analogs with enhanced drug-like properties.

Target Validation

Ongoing studies should prioritize target deconvolution using CRISPR screening or proteomics to identify binding partners and elucidate mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume